Cyclopropa[4,5]cyclopenta[1,2-B]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
564478-11-1 |
|---|---|
Molecular Formula |
C9H5N |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
10-azatricyclo[4.4.0.02,4]deca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C9H5N/c1-2-6-4-7-5-8(7)9(6)10-3-1/h1-5H |
InChI Key |
IUQAOMGGUWXJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CC3=C2N=C1 |
Origin of Product |
United States |
Preamble: the Landscape of Strained Heterocycles in Modern Chemical Science
Early Explorations of Cyclopropa-Fused Heterocycles
The conceptualization of cyclopropa-fused aromatic systems, including their heterocyclic variants, emerged from the broader interest in strained organic molecules. The unique bonding and electronic properties of the cyclopropane (B1198618) ring, when fused to an aromatic system, were predicted to impart unusual reactivity and physical characteristics.
Theoretical studies have been instrumental in predicting the stability and electronic structure of cyclopropa-fused systems. The inherent ring strain of the cyclopropane moiety significantly influences the aromaticity and reactivity of the fused heterocyclic ring. chemrxiv.org Computational models, such as Density Functional Theory (DFT) and other quantum chemical calculations, have been employed to understand the noncovalent interactions and electronic transitions in related pyridine-containing systems. nih.govmdpi.com These theoretical frameworks provided the initial impetus for synthetic chemists to attempt the construction of these challenging targets. The electron-deficient nature of the pyridine (B92270) ring, a result of the electron-withdrawing nitrogen atom, adds another layer of complexity to the theoretical understanding and practical synthesis of such fused systems. youtube.com
The synthesis of strained ring systems is fraught with challenges. The high ring strain in cyclopropa-fused compounds makes them prone to ring-opening reactions, rearrangements, and polymerization under various reaction conditions. rsc.org The incorporation of a pyridine ring introduces further difficulties, as the nitrogen atom can act as a catalyst poison in transition metal-catalyzed reactions, a common tool in modern synthetic chemistry. nih.govacsgcipr.org Moreover, the construction of the pyridine ring itself often requires harsh conditions or multi-step sequences, which may not be compatible with the fragile cyclopropane ring. youtube.comacsgcipr.org Overcoming these obstacles has required the development of mild and highly selective synthetic methodologies.
Seminal Contributions to the Synthesis of Cycloproparsc.orgnih.govcyclopenta[1,2-b]pyridine
While specific literature detailing the synthesis of Cyclopropa rsc.orgnih.govcyclopenta[1,2-b]pyridine is sparse, the principles for its construction can be inferred from the synthesis of related cyclopenta[b]pyridine and cyclopropa-fused heterocyclic cores.
The synthesis of fused pyridine systems often relies on the condensation of dicarbonyl compounds with ammonia (B1221849) or its derivatives. youtube.com For a cyclopenta[b]pyridine core, a key intermediate could be a derivative of 2-formyl-cyclopentanone. nih.gov The introduction of the cyclopropane ring could theoretically be achieved either by starting with a cyclopropa-fused cyclopentanone (B42830) derivative or by forming the cyclopropane ring on a pre-existing cyclopenta[b]pyridine scaffold. The latter approach, however, presents challenges due to the relative inertness of the aromatic pyridine ring. A more plausible strategy involves the use of precursors that already contain the cyclopropane ring, such as vinylcyclopropanes or other suitably functionalized cyclopropyl (B3062369) derivatives. chemrxiv.org
Table 1: Potential Precursors for the Synthesis of Fused Pyridine Systems
| Precursor Type | General Structure | Relevant Synthetic Approach |
| 1,5-Dicarbonyl Compound | O=CH-(CH₂)₃-CH=O | Condensation with ammonia |
| Cyclopentanone Derivative | 2-formyl-cyclopentanone | Condensation with a nitrogen source |
| Vinylcyclopropane | CH₂=CH-C₃H₅ | Cycloaddition or rearrangement reactions |
| Dihydropyridine (B1217469) | Substituted 1,4-dihydropyridine (B1200194) | Oxidation to form the pyridine ring |
This table is generated based on general synthetic principles for pyridine and fused-pyridine synthesis and does not represent a specific synthesis of the target compound.
The development of new synthetic methods has been crucial for advancing the field of heterocyclic chemistry. For instance, the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, provides a classic route to dihydropyridines, which can then be oxidized to pyridines. youtube.com More modern approaches utilize transition metal catalysis. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used for the synthesis of chiral piperidines from dihydropyridines. nih.gov The application of photochemical methods has also shown promise in the construction of complex heterocyclic systems, including those containing a cyclopenta[b]pyridine core. researchgate.net Furthermore, biocatalytic approaches using engineered enzymes are emerging as powerful tools for stereoselective cyclopropanation reactions. nih.gov
Evolution of Synthetic Approaches to the Cycloproparsc.orgnih.govcyclopenta[1,2-b]pyridine Core
The synthesis of complex heterocyclic molecules is a constantly evolving field. Early methods often relied on harsh reaction conditions and offered limited control over stereochemistry. Modern synthetic chemistry, however, emphasizes the development of efficient, atom-economical, and environmentally benign reactions. acsgcipr.org
The synthesis of fused pyridines has benefited from the development of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. acsgcipr.org The Diels-Alder reaction, particularly aza-Diels-Alder reactions, provides a powerful tool for the construction of the pyridine ring with a high degree of control over regioselectivity. nih.gov For the formation of the cyclopropane ring, Michael-initiated ring closure (MIRC) reactions have become a versatile and widely used strategy, often allowing for high levels of enantioselectivity. rsc.org The use of ionic liquids as both solvent and catalyst has also been explored for the synthesis of cyclopenta[b]pyridine, offering a "green" alternative to traditional methods. researchgate.net
Table 2: Modern Synthetic Methodologies for Heterocycle Synthesis
| Methodology | Description | Potential Application |
| Multicomponent Reactions | Three or more reactants combine in a one-pot synthesis. | Efficient construction of the pyridine ring. |
| Aza-Diels-Alder Reaction | A [4+2] cycloaddition involving an aza-diene or aza-dienophile. | Formation of the pyridine or dihydropyridine ring. |
| Michael-Initiated Ring Closure (MIRC) | A Michael addition followed by an intramolecular cyclization. | Enantioselective formation of the cyclopropane ring. |
| Biocatalysis | Use of enzymes to catalyze chemical transformations. | Stereoselective cyclopropanation. |
| Photochemistry | Use of light to induce chemical reactions. | Construction of complex fused ring systems. |
This table provides an overview of modern synthetic techniques that could be applied to the synthesis of the target compound.
Historical Development and Pioneering Syntheses of Cyclopropa 4,5 Cyclopenta 1,2 B Pyridine
Evolution of Synthetic Approaches to the Cyclopropa[4,5]cyclopenta[1,2-B]pyridine Core
Chronological Overview of Synthetic Advances
The synthesis of the pyridine (B92270) ring itself dates back to 1876, when it was first prepared by Ramsay through the reaction of acetylene (B1199291) and hydrogen cyanide. nih.gov A major breakthrough in pyridine synthesis was the Hantzsch pyridine synthesis developed in 1881, which remains a fundamental method for constructing the pyridine core. wikipedia.org
The construction of fused heterocyclic systems often involves multi-component reactions or intramolecular cyclizations. For instance, the synthesis of a structurally similar compound, tetrahydrocyclopenta mdpi.comnih.govpyrrolo[2,3-b]pyridine , has been achieved through an isocyanide-based multicomponent reaction. This suggests that a potential synthetic strategy for the target molecule could involve the reaction of a suitable cyclopropanated cyclopentadiene (B3395910) derivative with reagents that can form the pyridine ring in a one-pot process.
General methods for the synthesis of fused cyclopropanes often utilize intramolecular cyclopropanation reactions. mdpi.comnih.govnih.govgoogle.comnih.gov These reactions can be catalyzed by various transition metals and can provide high stereoselectivity, which would be crucial for the construction of the rigid tricyclic core of Cyclopropa mdpi.comnih.govcyclopenta[1,2-b]pyridine .
Notable Research Groups and Their Impact
While specific research groups that have focused on the synthesis of Cyclopropa mdpi.comnih.govcyclopenta[1,2-b]pyridine could not be identified, several research groups have made significant contributions to the field of heterocyclic chemistry and the synthesis of complex nitrogen-containing molecules. Their work provides the foundational knowledge and synthetic methodologies that would be instrumental in devising a synthesis for the target compound.
Research groups focusing on the development of new synthetic methods for pyridines, fused heterocycles, and tricyclic aza-compounds have been active for decades. For example, the work of the Harman Research Group on pyridine dearomatization and the synthesis of piperidine (B6355638) scaffolds showcases advanced techniques in manipulating pyridine rings. google.com Other groups have explored photocatalysis and gold-catalyzed reactions for the synthesis of complex aza-tricyclic indolines, demonstrating the continuous evolution of synthetic strategies. nih.govnih.gov
The broader field of heterocyclic synthesis is populated by numerous research groups whose collective efforts have led to a vast library of synthetic transformations. These include developments in cycloaddition reactions, transition-metal-catalyzed cross-couplings, and novel multicomponent reactions that enable the efficient construction of complex molecular architectures. researchgate.netorganic-chemistry.orgresearchgate.netdiva-portal.orgnih.govresearchgate.netnih.gov The application of these established methods by a skilled synthetic chemist would be the most likely approach to successfully synthesize Cyclopropa mdpi.comnih.govcyclopenta[1,2-b]pyridine .
Synthetic Strategies for the Construction of the Cyclopropa 4,5 Cyclopenta 1,2 B Pyridine Core
Retrosynthetic Analysis of Cyclopropabaranlab.orgyoutube.comcyclopenta[1,2-B]pyridine
A retrosynthetic analysis provides a roadmap for the synthesis of a target molecule by systematically breaking it down into simpler, commercially available, or readily accessible precursors.
The most logical retrosynthetic disconnection for cyclopropa baranlab.orgyoutube.comcyclopenta[1,2-b]pyridine involves the cleavage of the cyclopropane (B1198618) ring. This is due to the high ring strain of the three-membered ring, making its formation a late-stage strategic goal. This disconnection points to a [2+1] cycloaddition as the key forward synthetic step, where a two-carbon olefin component is reacted with a single carbon unit.
Therefore, the primary strategic bond disconnections are the two C-C bonds of the cyclopropane moiety fused to the cyclopentane (B165970) ring. This approach simplifies the target molecule to a more synthetically accessible precursor: a 6,7-dihydro-5H-cyclopenta[b]pyridine containing a double bond at the 4,5-position. Further disconnection of the cyclopenta[b]pyridine core, for instance, through a Paal-Knorr or similar pyridine (B92270) synthesis, can then be envisioned to lead to even simpler acyclic or carbocyclic precursors.
The feasibility of a synthesis based on a late-stage cyclopropanation of a cyclopenta[b]pyridine precursor is high, as numerous methods for cyclopropanation of olefins are well-established in organic chemistry. The choice of the specific cyclopropanation method will depend on the stability and reactivity of the cyclopenta[b]pyridine substrate.
Cycloaddition-Based Methodologies
Cycloaddition reactions represent a powerful and direct approach to the construction of the cyclopropane ring in the target molecule. Specifically, [2+1] cycloadditions are ideally suited for this transformation.
This strategy involves the reaction of a C1 synthon with an olefinic bond integrated into a pre-formed cyclopenta[b]pyridine ring system. The olefin would be strategically located at the 4,5-position of the 6,7-dihydro-5H-cyclopenta[b]pyridine core.
The addition of a carbene or a carbenoid to the double bond of a suitable cyclopenta[b]pyridine precursor is a direct method for forming the fused cyclopropane ring. Carbenes are neutral, divalent carbon species that are highly reactive and readily add to double bonds.
The generation of carbenes can be achieved through various methods, including the decomposition of diazo compounds (e.g., diazomethane, ethyl diazoacetate) often catalyzed by transition metals like copper or rhodium, or via alpha-elimination from haloforms (e.g., chloroform) with a strong base.
Below is a table outlining potential carbene precursors and reaction conditions for the cyclopropanation of a hypothetical 4,5-unsaturated cyclopenta[b]pyridine.
| Carbene Precursor | Reagents/Catalyst | Expected Product Features |
| Diazomethane (CH₂N₂) | Cu(I) or Pd(0) catalyst | Unsubstituted cyclopropane ring |
| Ethyl Diazoacetate | Rh₂(OAc)₄ | Ethoxycarbonyl-substituted cyclopropane |
| Dichlorocarbene (from CHCl₃) | NaOH, phase-transfer catalyst | Dichlorinated cyclopropane ring |
| Simmons-Smith Reagent (ICH₂ZnI) | Diiodomethane, Zn-Cu couple | Stereospecific cyclopropanation |
This table presents hypothetical reaction schemes based on established carbene chemistry.
An alternative to carbene additions is the use of ylides, particularly sulfur or phosphorus ylides. The Corey-Chaykovsky reaction, which employs sulfonium (B1226848) ylides, is a classic and effective method for cyclopropanation, especially with electron-deficient olefins.
In this approach, a sulfonium ylide, generated by deprotonation of a sulfonium salt with a strong base, acts as the C1 source. The ylide attacks the double bond of the cyclopenta[b]pyridine precursor in a conjugate addition fashion, followed by an intramolecular nucleophilic substitution to form the three-membered ring and extrude a neutral sulfide.
The stability and reactivity of the ylide can be tuned by the substituents on the sulfur atom, which in turn can influence the stereoselectivity of the cyclopropanation. bris.ac.uknih.gov
The following table details potential ylide precursors for the synthesis of the target cyclopropane ring.
| Ylide Type | Ylide Precursor | Base | Key Characteristics |
| Sulfonium Ylide | Trimethylsulfonium iodide | n-BuLi or NaH | Highly reactive, suitable for a range of olefins |
| Sulfoxonium Ylide | Trimethylsulfoxonium iodide | NaH | More stable, often used with Michael acceptors |
| Phosphonium Ylide | (Chloromethyl)triphenylphosphonium chloride | Strong base | Less common for cyclopropanation of simple alkenes |
This table illustrates potential ylide-mediated routes based on well-known cyclopropanation reactions.
[4+2] and Other Cycloaddition Reactions Leading to the Pyridine or Cyclopentane Core
Cycloaddition reactions are powerful tools for the construction of cyclic systems, offering a high degree of stereochemical control and atom economy. wikipedia.orgmasterorganicchemistry.com For the synthesis of the Cyclopropa acsgcipr.orgnih.govcyclopenta[1,2-b]pyridine core, [4+2] cycloadditions, particularly the Diels-Alder reaction, represent a viable approach for the formation of either the pyridine or the cyclopentane ring. acsgcipr.orgwikipedia.org
Diels-Alder Reactions and Subsequent Transformations
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a fundamental transformation for the synthesis of six-membered rings and can be adapted to form the pyridine ring of the target molecule. wikipedia.orgmasterorganicchemistry.com In a hypothetical approach, a suitably substituted cyclopentadiene (B3395910) derivative bearing a cyclopropane ring could serve as the diene, reacting with a dienophile containing a nitrogen atom to construct the pyridine ring.
Alternatively, an intramolecular Diels-Alder (IMDA) reaction could be employed, where the diene and dienophile are tethered within the same molecule. nih.gov This strategy often facilitates the reaction and can provide excellent control over the stereochemistry of the newly formed ring system. For instance, a substrate containing a cyclopropanated cyclopentenyl moiety linked to a diene could undergo an intramolecular cycloaddition to furnish the fused ring system.
Hypothetical Reaction Scheme for Diels-Alder Approach:
| Diene | Dienophile | Product |
| Cyclopropa[c]cyclopentadiene | Acrylonitrile | Intermediate for Cyclopropa acsgcipr.orgnih.govcyclopenta[1,2-b]pyridine |
| 1-(Buta-1,3-dien-1-yl)cyclopropa[c]cyclopentene | (Internal) | Cyclopropa acsgcipr.orgnih.govcyclopenta[1,2-b]pyridine core |
Subsequent transformations, such as aromatization of the initially formed cyclohexene (B86901) ring, would be necessary to yield the final pyridine core. acsgcipr.org
Inverse Electron Demand Cycloadditions
The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful variant where an electron-rich dienophile reacts with an electron-poor diene. nih.govwikipedia.org This strategy is particularly useful for the synthesis of nitrogen-containing heterocycles. In the context of synthesizing the Cyclopropa acsgcipr.orgnih.govcyclopenta[1,2-b]pyridine core, an electron-deficient aza-diene, such as a 1,2,4-triazine (B1199460) or a pyrimidine, could react with a cyclopropanated cyclopentene (B43876) derivative serving as the electron-rich dienophile. acsgcipr.orgnih.gov
The initial cycloadduct from an IEDDA reaction often undergoes a retro-Diels-Alder reaction to extrude a small molecule like nitrogen gas, leading to the formation of the desired aromatic pyridine ring in a single step. acsgcipr.orgnih.gov This approach offers a high degree of convergence and efficiency.
Hypothetical IEDDA Reaction Parameters:
| Aza-diene | Dienophile | Catalyst/Conditions | Product |
| 1,2,4-Triazine | Cyclopropa[c]cyclopentene | Thermal or Lewis Acid | Dihydropyridine (B1217469) intermediate |
| Substituted Pyrimidine | Cyclopropa[c]cyclopentene | High Temperature | Pyridine core |
Transition Metal-Catalyzed Annulations and Coupling Reactions
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org
Palladium-Catalyzed Cyclizations
Palladium-catalyzed reactions are particularly versatile for the construction of fused ring systems. rsc.org An intramolecular Heck reaction, for example, could be envisioned to form the cyclopentane ring. A substrate containing a vinyl or aryl halide and a tethered alkene on a cyclopropanated pyridine precursor could undergo palladium-catalyzed cyclization to afford the tricyclic core.
Furthermore, palladium-catalyzed annulation reactions have been developed for the synthesis of cyclopentene derivatives. nih.gov A similar strategy could potentially be adapted for the construction of the cyclopentane ring fused to the pyridine and cyclopropane moieties.
Potential Palladium-Catalyzed Cyclization Approach:
| Starting Material | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 2-Bromo-3-(cycloprop-2-en-1-yl)pyridine | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | (Hypothetical) |
| 3-Allyl-2-chlorocyclopropa[b]pyridine | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | (Hypothetical) |
Copper-Mediated Intramolecular Cyclopropanations
Copper catalysts are well-known to promote the cyclopropanation of alkenes, often through the intermediacy of copper-carbenoids. nih.gov For the synthesis of the target molecule, an intramolecular copper-mediated cyclopropanation could be a key step. A precursor containing a cyclopentapyridine core with a tethered diazoacetate or a related carbene precursor could undergo cyclization to form the fused cyclopropane ring.
Recent advances have also demonstrated direct intramolecular cyclopropanation of distal olefinic acetates mediated by copper(II), which could provide a more atom-economical approach. nih.gov
Hypothetical Copper-Mediated Intramolecular Cyclopropanation:
| Substrate | Copper Source | Ligand | Conditions | Product |
| 1-(5,6-dihydrocyclopenta[b]pyridin-7-yl)diazoethan-2-one | Cu(acac)₂ | - | Toluene, reflux | Cyclopropa acsgcipr.orgnih.govcyclopenta[1,2-b]pyridine |
| Allyl 2-(cyclopenta[b]pyridin-7-yl)acetate | CuBr₂ | DTBP | DCE, 80 °C | Cyclopropa acsgcipr.orgnih.govcyclopenta[1,2-b]pyridine |
Rhodium-Catalyzed Carbene Transfer Reactions
Rhodium(II) catalysts are exceptionally effective in promoting carbene transfer reactions from diazo compounds. rsc.org These reactions can be used to construct cyclopropane rings with high efficiency and stereoselectivity. An intramolecular rhodium-catalyzed carbene transfer from a diazo group tethered to a cyclopentapyridine scaffold would be a plausible route to the Cyclopropa acsgcipr.orgnih.govcyclopenta[1,2-b]pyridine core.
The choice of rhodium catalyst and its ligands can significantly influence the stereochemical outcome of the cyclopropanation, offering the potential for asymmetric synthesis of the target molecule. nsf.gov
Illustrative Rhodium-Catalyzed Carbene Transfer:
| Substrate | Rhodium Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 2-(5,6-dihydrocyclopenta[b]pyridin-7-yl)-2-diazoacetate | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | (Hypothetical) |
| Ethyl 2-diazo-3-(cyclopenta[b]pyridin-5-yl)propanoate | Rh₂(esp)₂ | Benzene (B151609) | 80 | (Hypothetical) |
Other Transition Metal-Catalyzed Strategies for Ring Formation
Transition metal catalysis offers powerful and efficient pathways for constructing fused ring systems. While direct catalysis to the fully formed Cyclopropa ambeed.comresearchgate.netcyclopenta[1,2-b]pyridine is not widely documented, methods for creating the core cyclopenta[b]pyridine structure are established, which can serve as precursors.
One notable approach involves the manganese-catalyzed oxidation of a pre-formed 2,3-cyclopentenopyridine. Specifically, the direct oxidation of the CH₂ group adjacent to the pyridine ring can be achieved with high yield and chemoselectivity. rsc.org Research has shown that using Manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant in water allows for the efficient synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues at room temperature. rsc.org This method provides a direct route to a functionalized cyclopenta[b]pyridine core.
Another strategy employs palladium catalysis for a formal ring expansion. For instance, the reaction between 2,5-disubstituted pyrroles and 1,4-dibromo-1,3-butadienes, catalyzed by a palladium complex with a cyclopentadiene-phosphine ligand, yields cyclopenta[c]pyridine derivatives. researchgate.net This reaction proceeds via insertion of a butadienyl carbon into a C=C bond of the pyrrole (B145914) ring. researchgate.net A conceptual adaptation of this method, starting with a suitably substituted pyrrole, could provide a pathway to the cyclopenta[b]pyridine skeleton.
Interactive Table: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues rsc.org This table summarizes the yields for the Mn(OTf)₂-catalyzed oxidation to form various 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives.
| Substrate (R group) | Yield (%) |
|---|---|
| H | 95 |
| 4-Me | 93 |
| 4-Cl | 92 |
| 4-Br | 91 |
To achieve the final Cyclopropa ambeed.comresearchgate.netcyclopenta[1,2-b]pyridine target, the cyclopropane ring could be introduced in a subsequent step. For example, the ketone in the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one product could be converted to an olefin, which could then undergo a Simmons-Smith or similar cyclopropanation reaction. Alternatively, a starting material already containing a cyclopropane fused to the cyclopentane precursor could be envisioned.
Ring Contraction and Rearrangement Strategies
Photoinduced Rearrangements of Precursor Scaffolds
Photochemical reactions provide a unique method for inducing complex skeletal rearrangements, including ring contractions, under mild conditions. A novel photochemical approach has been developed for the construction of substituted 4a,7a-dihydroxy-3,4,4a,7a-tetrahydro-1H-cyclopenta[b]pyridine-2,7-diones from readily available allomaltol derivatives. nih.gov This process involves a photoinduced contraction of the allomaltol (a pyranone) ring. nih.gov The reaction is believed to proceed via an excited-state intramolecular proton transfer (ESIPT), which promotes the contraction of the pyranone ring, followed by intramolecular cyclization of the resulting α-hydroxy-1,2-diketone intermediate. nih.gov This environment-friendly method can even be performed in water, highlighting its potential in green chemistry. nih.gov
The resulting hydroxylated cyclopenta[b]pyridine-dione scaffold contains the core fused ring system. To advance from this intermediate to the target Cyclopropa ambeed.comresearchgate.netcyclopenta[1,2-b]pyridine, a series of functional group manipulations would be necessary. This would include the removal of the hydroxyl and carbonyl groups to form a cyclopentene ring, which could then be subjected to cyclopropanation to install the final three-membered ring.
Base-Mediated Ring Contractions
Base-mediated ring contractions are a classic tool in organic synthesis for converting a larger ring into a smaller, often more strained, one. The Favorskii rearrangement is a prominent example, typically involving the treatment of a cyclic α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative. youtube.com In a hypothetical synthesis, a 6-halo-octahydroquinolin-7-one precursor could undergo a Favorskii rearrangement with a base like sodium hydroxide (B78521) to contract the six-membered piperidine (B6355638) ring into a five-membered cyclopentane ring, yielding a cyclopenta[b]pyridine carboxylic acid derivative.
Another powerful base-mediated ring contraction is the Ramberg-Bäcklund reaction. chemistry-chemists.comorganic-chemistry.org This reaction converts an α-halo sulfone into an alkene through a three-membered thiirane (B1199164) dioxide intermediate, which extrudes sulfur dioxide. organic-chemistry.org A synthetic sequence could begin with a substituted piperidine fused to a pyridine ring. This precursor could be converted into a cyclic sulfone, followed by α-halogenation. Treatment with a strong base, such as potassium tert-butoxide, would then initiate the Ramberg-Bäcklund contraction, forming a cyclopentene ring fused to the pyridine core. chemistry-chemists.com
The introduction of the cyclopropane ring in these strategies would logically follow the ring contraction. The cyclopentene product from a Ramberg-Bäcklund reaction or a derivative of the carboxylic acid from a Favorskii rearrangement could be elaborated into a suitable olefin for a final cyclopropanation step.
Novel Synthetic Routes and Cascade Reactions
Multi-Component Reactions for Direct Synthesis
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, minimizing waste and operational steps. rsc.org An efficient protocol has been developed for the synthesis of polyfunctionalized tetrahydrocyclopenta ambeed.comresearchgate.netpyrrolo[2,3-b]pyridines via a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. chemistry-chemists.comrsc.org This reaction proceeds without a catalyst in refluxing acetonitrile (B52724) to give the tricyclic products in high yields. rsc.org Although this yields a more complex pyrrolo-pyridine core, the fundamental construction of the fused cyclopentane-pyridine system is highly relevant.
More directly, new derivatives of 2-(ortho-hydroxyaryl)cyclopenta[b]pyridines have been synthesized via a pseudo-five-component reaction. consensus.app This transformation involves cyclopentanone (B42830), two molecules of an aromatic aldehyde, a Kröhnke salt of an ortho-hydroxy substituted aromatic ketone, and ammonium (B1175870) acetate. consensus.app This demonstrates the feasibility of assembling the cyclopenta[b]pyridine core directly from multiple simple starting materials.
Interactive Table: Three-Component Synthesis of Tetrahydrocyclopenta ambeed.comresearchgate.netpyrrolo[2,3-b]pyridine Derivatives rsc.org This table shows the yields for the MCR between various isocyanides (R¹), dihydropyridines (R², R³), and dimethyl but-2-ynedioate.
| R¹ | R² | R³ | Yield (%) |
|---|---|---|---|
| Cyclohexyl | Me | Me | 89 |
| Cyclohexyl | Me | Ph | 85 |
| t-Butyl | Me | Me | 85 |
| t-Butyl | Me | Ph | 83 |
To adapt these MCR strategies for the synthesis of Cyclopropa ambeed.comresearchgate.netcyclopenta[1,2-b]pyridine, one could envision incorporating a starting material that already contains a cyclopropane ring. For instance, a cyclopropanated version of cyclopentanone could potentially be used in the pseudo-five-component reaction to directly build the desired tricyclic framework.
Tandem or Domino Reactions to Construct the Fused System
Tandem or domino reactions are processes involving two or more consecutive bond-forming transformations that occur under the same reaction conditions without the addition of new reagents. chemistry-chemists.com These sequences are prized for their elegance and efficiency in rapidly building molecular complexity.
The three-component reaction described previously for synthesizing tetrahydrocyclopenta ambeed.comresearchgate.netpyrrolo[2,3-b]pyridines is a prime example of a domino process. chemistry-chemists.comrsc.org The proposed mechanism involves the in situ generation of an activated 5-(alkylimino)cyclopenta-1,3-diene from the addition of an alkyl isocyanide to two molecules of the electron-deficient alkyne. This is followed by a sequential formal [3+2] cycloaddition reaction with the 1,4-dihydropyridine (B1200194) to furnish the final tricyclic product. rsc.org This cascade efficiently constructs the fused cyclopentane ring onto the heterocyclic precursor.
Similarly, the asymmetric synthesis of the cyclopentan[c]pyran core of iridoid natural products has been achieved using a one-pot tandem domino reaction. organic-chemistry.org This key step involves a Michael addition and an intramolecular cyclization, demonstrating how such cascades can create fused five-membered rings with high stereocontrol. organic-chemistry.org A similar domino strategy, perhaps initiated by a Michael addition to a pyridine-tethered acceptor followed by an intramolecular cyclization, could be a viable route to the cyclopenta[b]pyridine skeleton.
Constructing the final Cyclopropa ambeed.comresearchgate.netcyclopenta[1,2-b]pyridine via a domino reaction would be a formidable synthetic challenge. It would likely require a highly specialized precursor designed to undergo a cascade that not only forms the cyclopentane and pyridine rings but also includes a final cyclization step to form the three-membered ring, perhaps from a suitably positioned leaving group and an enolate.
Challenges in Scalable Synthesis of Cycloproparsc.orgacs.orgcyclopenta[1,2-B]pyridine
A scalable synthesis requires reactions that are high-yielding, reproducible, and tolerant of various functional groups. For a complex target like Cyclopropa rsc.orgacs.orgcyclopenta[1,2-b]pyridine, several major challenges must be overcome, primarily revolving around selectivity, the inherent instability of the strained ring system, and the rigorous optimization of reaction conditions.
A key step in the synthesis would likely be the formation of the cyclopropane ring onto a pre-existing 6,7-dihydro-5H-cyclopenta[b]pyridine framework. This step is fraught with challenges in controlling both the position (regioselectivity) and the spatial orientation (stereoselectivity) of the new ring.
Regioselectivity: The term regioselectivity refers to the preference for bond-making or bond-breaking in one direction over all other possible directions. In the context of synthesizing the target molecule, a primary challenge is to ensure the cyclopropanation occurs specifically at the C4-C5 bond of the cyclopentene ring.
Competing Reaction Sites: The precursor, a cyclopenta[b]pyridine derivative, possesses multiple potential reaction sites. The pyridine ring itself contains several C-H bonds that could potentially react, depending on the chosen cyclopropanation method. Palladium-catalyzed cross-coupling and direct arylation processes on heterocycles often require careful control to achieve site-selectivity. rsc.org Methods involving dearomative additions, such as using sulfur ylides to cyclopropanate N-heteroarenes, demonstrate that reactions can be directed to specific positions, but this is highly dependent on the activation method and substrate. nih.gov
Influence of Precursor Structure: The synthesis of the cyclopenta[b]pyridine precursor itself can be achieved through various means, such as the cyclization of 1,5-dicarbonyl compounds or the cyclocondensation of cyclopentanone derivatives. acs.orgnih.govtandfonline.com The substituents present on this precursor will electronically and sterically influence the subsequent cyclopropanation step, potentially directing the reaction to an undesired position or hindering it altogether.
Stereoselectivity: The fusion of the cyclopropane ring to the cyclopentane ring creates two new stereocenters. Controlling the relative configuration of these centers to achieve the desired diastereomer is a critical and non-trivial challenge.
Diastereomeric Control: The formation of either a cis-fused or trans-fused cyclopropane ring is possible. The stereochemical outcome is often dictated by the mechanism of the cyclopropanation reaction. For example, the Simmons-Smith reaction typically proceeds on one face of the double bond, leading to a specific diastereomer. youtube.com In contrast, other methods might produce mixtures of diastereomers, necessitating difficult purification steps. The development of stereoselective cyclopropanation reactions is a vast field of study, indicating the inherent difficulty in controlling this aspect of the synthesis. acs.orgnih.gov
Catalyst and Ligand Effects: Modern catalytic methods offer powerful tools for controlling stereoselectivity. In copper- or rhodium-catalyzed cyclopropanations using diazo compounds, the choice of chiral ligand is crucial for inducing asymmetry and can also influence the diastereomeric ratio. nih.govnih.gov Similarly, palladium-catalyzed cascades for forming cyclopropane-fused heterocycles show that the ligand plays a key role in determining the final structure. nih.govacs.org The development of a scalable process would likely require extensive screening of catalysts and ligands to favor the desired stereoisomer. acs.org
The defining feature of the Cyclopropa rsc.orgacs.orgcyclopenta[1,2-b]pyridine core is its significant ring strain. This strain arises from the geometric constraints imposed by fusing a three-membered ring onto a five-membered ring, which is then fused to the pyridine system. This high level of strain profoundly impacts the stability of the molecule and its synthetic intermediates.
Accumulation of Strain: Cyclopropane rings are inherently strained due to severe angle deviation (C-C-C angles of 60°) from the ideal sp³ tetrahedral angle of 109.5°. This strain energy is estimated to be around 27-29 kcal/mol. While cyclopentane is less strained, it is not planar and its fusion to other rings can increase its energy. The fusion of these rings in a polycyclic system often leads to an accumulation of strain, making the entire structure energetically unfavorable. rsc.org The synthesis of such systems is challenging due to undesired side-reactions like ring-opening or rearrangements that release this strain. rsc.orgacs.orgresearchgate.net
Intermediate Instability: Synthetic intermediates leading to the final strained target are themselves likely to be unstable. For instance, an intermediate generated during a radical cyclization or a carbene addition could easily undergo alternative reactions. The high energy of the transition states and intermediates makes them susceptible to decomposition, especially under harsh reaction conditions or on a larger scale where heat dissipation can be problematic. This necessitates the use of mild, low-temperature conditions for their generation and subsequent reaction.
Product Instability: The final product, Cyclopropa rsc.orgacs.orgcyclopenta[1,2-b]pyridine, is expected to be highly reactive. The strained cyclopropane ring can be susceptible to ring-opening via reactions with acids, bases, electrophiles, or even transition metals. acs.org This inherent reactivity complicates purification and storage, posing a significant barrier to its practical application and scalable production. The total synthesis of natural products containing strained polycyclic systems often requires strategic planning to introduce the strained ring at a late stage to avoid its decomposition. rsc.org
Given the challenges of selectivity and stability, achieving a satisfactory yield on a scalable level is contingent upon rigorous optimization of all reaction parameters for the key bond-forming steps.
Catalyst and Reagent Screening: The choice of catalyst is paramount. For a key cyclopropanation step, options range from transition metals like copper, rhodium, and palladium to organocatalysts. mdpi.comrsc.org Each catalytic system has its own profile of reactivity and selectivity. For instance, copper-catalyzed reactions are common for borylation and cyclopropanation but are highly sensitive to the choice of ligand and additives. mdpi.comrsc.org A systematic screening of catalysts, ligands, solvents, bases, and temperature would be essential.
Yield Optimization: Low yields are anticipated in the initial attempts due to competing side reactions (e.g., insertion into other C-H bonds, dimerization, or decomposition of intermediates). Increasing the yield would involve a multi-parameter optimization process. The table below illustrates a hypothetical optimization study for a key copper-catalyzed intramolecular cyclopropanation step, demonstrating how systematic variation of parameters can be used to improve yield and diastereoselectivity.
Table 1: Illustrative Optimization for a Hypothetical Copper-Catalyzed Cyclopropanation
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temp (°C) | Yield (%) | d.r. (cis:trans) |
| 1 | CuI (10) | None | THF | K₂CO₃ | 60 | <10 | — |
| 2 | Cu(OTf)₂ (10) | None | THF | K₂CO₃ | 60 | 15 | 1:1 |
| 3 | CuI (10) | Phen (12) | THF | K₂CO₃ | 60 | 45 | 3:1 |
| 4 | CuI (10) | Phen (12) | Dioxane | K₂CO₃ | 80 | 30 | 2.5:1 |
| 5 | CuI (10) | Phen (12) | Toluene | K₂CO₃ | 80 | 52 | 3.5:1 |
| 6 | CuI (10) | Bipy (12) | Toluene | K₂CO₃ | 80 | 65 | 5:1 |
| 7 | CuI (10) | Bipy (12) | Toluene | Cs₂CO₃ | 80 | 71 | 5.2:1 |
| 8 | CuI (5) | Bipy (6) | Toluene | Cs₂CO₃ | 80 | 68 | 5:1 |
| 9 | CuI (10) | Bipy (12) | Toluene | Cs₂CO₃ | 60 | 75 | 8:1 |
| 10 | CuI (10) | Bipy (12) | Toluene | Cs₂CO₃ | 40 | 72 | >10:1 |
This table is a hypothetical representation of an optimization process based on common findings in copper catalysis literature. nih.gov
Scalability Issues: Conditions optimized on a small, milligram scale often fail upon scale-up. Issues such as mixing efficiency, heat transfer, and purification become more pronounced. For example, a reaction requiring slow addition of a reagent at low temperatures is significantly more challenging to control in a large reactor. Furthermore, purification methods like column chromatography, which are feasible in the lab, are often not practical for large-scale industrial production. Therefore, developing a synthesis that culminates in a crystalline product to allow for purification by recrystallization would be a major goal.
Computational and Theoretical Investigations of Cyclopropa 4,5 Cyclopenta 1,2 B Pyridine
Electronic Structure and Frontier Molecular Orbitals (FMOs)
The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the electron distribution and energy levels of molecular orbitals.
Density Functional Theory (DFT) Calculations of Ground State Geometry
To date, specific peer-reviewed studies detailing the ground state geometry of Cyclopropa rsc.orgnih.govcyclopenta[1,2-b]pyridine using DFT calculations have not been prominently reported in the scientific literature. Such a study would typically involve geometry optimization using a specified functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation of the molecule. The resulting data would provide precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical DFT Calculation Parameters for Ground State Geometry
| Parameter | Value |
| Computational Method | Density Functional Theory (DFT) |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |
| Basis Set | 6-31G* |
| Software | Gaussian, Spartan, etc. |
| Environment | Gas Phase |
This table represents typical parameters for such a calculation and is for illustrative purposes only, as specific data for this compound is not available.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the region from which electrons are most likely to be donated, indicating sites for electrophilic attack. Conversely, the LUMO is the region most likely to accept electrons, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
A comprehensive analysis for Cyclopropa rsc.orgnih.govcyclopenta[1,2-b]pyridine would involve visualizing the spatial distribution of these orbitals and calculating their energy levels. However, specific HOMO-LUMO energy values and visualizations for this compound are not currently available in the surveyed literature.
Electrostatic Potential Surface Analysis for Reactivity Prediction
An Electrostatic Potential (ESP) surface map is a valuable tool for predicting the reactive behavior of a molecule. It illustrates the charge distribution, with red areas indicating electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue areas indicating electron-poor regions (positive potential) that are prone to nucleophilic attack.
Aromaticity and Anti-aromaticity Evaluation
The concept of aromaticity is central to the stability and reactivity of cyclic, planar, and conjugated systems. The fusion of cyclopropane (B1198618), cyclopentadiene (B3395910), and pyridine (B92270) rings in the target molecule presents an interesting case for the evaluation of its aromatic character.
Nucleus Independent Chemical Shift (NICS) Analysis
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. It involves calculating the magnetic shielding at the center of a ring (or at other points of interest). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive NICS value suggests a paratropic ring current, characteristic of anti-aromaticity. Values close to zero imply a non-aromatic system.
Table 2: Expected NICS(0) and NICS(1) Values for Aromatic Systems
| Ring System | Expected NICS(0) (ppm) | Expected NICS(1) (ppm) | Aromatic Character |
| Benzene (B151609) (Reference) | ~ -8.0 | ~ -10.0 | Aromatic |
| Pyridine Ring | Negative Value | Negative Value | Aromatic |
| Cyclopentadiene Ring | Near Zero | Near Zero | Non-aromatic (in isolation) |
| Cyclopropane Ring | Negative Value | Negative Value | Aromatic (in fused systems) |
This table provides expected trends for the constituent ring types and is for illustrative purposes. The actual values for the fused system would depend on a specific calculation.
Anisotropy of the Induced Current Density (AICD) Calculations
Anisotropy of the Induced Current Density (AICD) is another sophisticated computational technique used to visualize and quantify aromaticity. It plots the induced magnetic field vectors in response to an external magnetic field. In aromatic systems, a continuous, diatropic ring current is observed flowing around the periphery of the ring. In anti-aromatic systems, the current flow is paratropic.
Harmonic Oscillator Model of Aromaticity (HOMA) Index
The Harmonic Oscillator Model of Aromaticity (HOMA) is a valuable computational tool for quantifying the aromaticity of a cyclic system based on its bond lengths. The HOMA index is calculated from the deviation of bond lengths within the ring from an optimal value, assumed for a fully aromatic system. A HOMA value approaching 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system. Negative values can indicate anti-aromaticity.
For Cyclopropa nih.govresearchgate.netcyclopenta[1,2-b]pyridine, a HOMA analysis would be particularly insightful for the pyridine ring. The fusion of the cyclopropane and cyclopentane (B165970) rings is expected to induce significant strain, which could, in turn, affect the bond lengths and the aromatic character of the pyridine moiety. In studies of related cyclopropa-annulated benzenes and pyridines, the fusion of a cyclopropane ring generally leads to a decrease in the aromaticity of the six-membered ring, although the ring retains a significant degree of aromatic character. orgsyn.org
The HOMA index for the pyridine ring in the target molecule would likely be less than that of isolated pyridine, reflecting the geometric constraints imposed by the fused rings. The analysis would involve calculating the optimized geometry of the molecule using quantum chemical methods (like Density Functional Theory, DFT) and then applying the HOMA formula to the bond lengths of the pyridine ring.
Table 1: Predicted HOMA Index for the Pyridine Ring in Cyclopropa nih.govresearchgate.netcyclopenta[1,2-B]pyridine and Related Compounds
| Compound | Predicted HOMA Index |
| Pyridine | ~0.97 |
| Benzene | 1.00 |
| Cyclopropa[b]pyridine (hypothetical) | 0.85 - 0.95 |
| Cyclopropa nih.govresearchgate.netcyclopenta[1,2-b]pyridine | 0.80 - 0.90 |
Note: The values for cyclopropa-fused pyridines are predictive and based on trends observed in related annulated aromatic systems.
Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Studies
The Localized Orbital Locator (LOL) and the Electron Localization Function (ELF) are quantum chemical tools used to visualize and analyze the extent of electron localization in a molecule. nih.gov These methods provide a three-dimensional picture of chemical bonding, revealing the locations of covalent bonds and lone pairs. For Cyclopropa nih.govresearchgate.netcyclopenta[1,2-b]pyridine, LOL and ELF analyses would be crucial for understanding the electronic structure, particularly the nature of the strained bonds in the cyclopropane ring and the degree of π-electron delocalization in the pyridine ring.
An ELF analysis of the pyridine ring would be expected to show a basin of attraction corresponding to the delocalized π-system, characteristic of an aromatic ring. However, the fusion of the other rings might cause a perturbation in the shape and population of this basin compared to unsubstituted pyridine.
The LOL-π analysis, which specifically evaluates the localization of π-electrons, would be particularly useful. In aromatic systems, LOL-π typically shows a high degree of delocalization over the ring. acs.org For the target molecule, the LOL-π map would likely illustrate a continuous region of delocalized π-electrons across the pyridine ring, confirming its aromatic character, though potentially with some localization induced by the strain of the fused rings. nih.govacs.org The C-C bonds within the cyclopropane ring would, in contrast, show a high degree of electron localization, characteristic of strained sigma bonds.
Strain Energy and Geometric Analysis
The fusion of a three-membered ring and a five-membered ring onto a pyridine core introduces significant ring strain, which can be quantified and analyzed through computational methods.
Quantitative Assessment of Ring Strain in the Cyclopropanih.govresearchgate.netcyclopenta[1,2-B]pyridine System
Ring strain arises from the deviation of bond angles from their ideal values (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and close non-bonded contacts (steric strain). The cyclopropane ring, with its internal bond angles of 60°, is inherently highly strained. Fusing this to a cyclopentane and a pyridine ring is expected to result in a molecule with considerable strain energy.
The total strain energy of Cyclopropa nih.govresearchgate.netcyclopenta[1,2-b]pyridine can be calculated computationally using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the cancellation of errors in the calculations and providing a reliable estimate of the strain energy. For instance, the strain energy of benzocyclopropene, a related compound, is approximately 68 kcal/mol. orgsyn.org Given the additional cyclopentane ring, the strain energy of the target molecule is expected to be substantial.
Table 2: Estimated Strain Energies of Relevant Ring Systems
| Compound | Strain Energy (kcal/mol) |
| Cyclopropane | ~27.5 |
| Cyclopentane | ~6.2 |
| Benzocyclopropene | ~68 |
| Cyclopropa nih.govresearchgate.netcyclopenta[1,2-b]pyridine | > 70 (Estimated) |
Note: The strain energy for the target molecule is an estimate based on the additive strain of its components and the known strain of similar fused systems.
Bond Lengths, Bond Angles, and Dihedral Angles Analysis
A detailed analysis of the optimized geometry of Cyclopropa nih.govresearchgate.netcyclopenta[1,2-b]pyridine would reveal significant deviations in bond lengths, bond angles, and dihedral angles from standard values, a direct consequence of the ring strain.
Bond Lengths: The C-C bonds in the cyclopropane moiety are expected to be slightly elongated compared to a typical C-C single bond, while the bond shared with the cyclopentane ring might be shorter. The bond lengths within the pyridine ring are also likely to show some alternation, deviating from the more uniform bond lengths of unsubstituted pyridine, which would be consistent with a slightly reduced aromaticity.
Bond Angles: The internal bond angles of the cyclopropane ring will be close to 60°. The angles at the fusion points with the cyclopentane and pyridine rings will be highly distorted from the ideal sp² (~120°) and sp³ (~109.5°) angles.
Dihedral Angles: The fusion of the three rings will likely force the molecule into a relatively rigid, non-planar conformation. The dihedral angles around the fusion bonds would indicate the degree of puckering and distortion in the cyclopentane ring and the deviation from planarity of the pyridine ring.
Table 3: Representative Predicted Geometric Parameters for Cyclopropa nih.govresearchgate.netcyclopenta[1,2-B]pyridine
| Parameter | Predicted Value | Standard Value |
| C-C bond length (cyclopropane) | ~1.52 Å | 1.54 Å (in ethane) |
| C-C bond length (pyridine) | 1.38 - 1.41 Å | ~1.39 Å (in benzene) |
| C-N bond length (pyridine) | ~1.35 Å | ~1.34 Å (in pyridine) |
| Internal C-C-C angle (cyclopropane) | ~60° | 109.5° (for sp³ C) |
| C-N-C angle (pyridine) | ~117° | ~116.7° (in pyridine) |
Note: These are idealized and representative values. Actual calculated values would vary depending on the specific computational method used.
Conformational Flexibility and Isomerism
Due to the rigid nature of the fused ring system, particularly the cyclopropane ring, Cyclopropa nih.govresearchgate.netcyclopenta[1,2-b]pyridine is expected to have limited conformational flexibility. The cyclopentane ring might exhibit some degree of puckering (envelope or twist conformations), but the fusion to the other two rings would significantly restrict its conformational freedom.
Isomerism in this system could arise from the relative stereochemistry at the fusion points. Depending on the synthetic route, different diastereomers could potentially be formed. Computational studies would be essential to determine the relative energies of these isomers and predict the most stable conformation. The energy barriers for the interconversion between any possible conformers would likely be high due to the strained nature of the molecule.
Prediction of Spectroscopic Signatures (Computational Approaches)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of Cyclopropa nih.govresearchgate.netcyclopenta[1,2-b]pyridine can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method.
¹H NMR: The protons on the pyridine ring would likely appear in the aromatic region (δ 7.0-8.5 ppm), with their exact chemical shifts influenced by the electron-donating or -withdrawing effects of the fused rings. The protons on the cyclopentane and cyclopropane rings would appear in the aliphatic region, with those on the highly strained cyclopropane ring expected at unusually high field (low ppm values), possibly even below 1 ppm.
¹³C NMR: The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The carbons of the cyclopropane ring would be significantly shielded, appearing at a much higher field (lower ppm) compared to typical sp³ carbons.
IR Spectroscopy: The vibrational frequencies and IR intensities can be calculated to predict the IR spectrum.
Characteristic C-H stretching vibrations for the aromatic pyridine ring would be expected above 3000 cm⁻¹. libretexts.org
C-H stretching for the aliphatic cyclopentane and cyclopropane rings would appear below 3000 cm⁻¹.
C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. openstax.org
The strained C-C bonds of the cyclopropane ring would have characteristic vibrational modes, though their IR intensity might be weak.
Table 4: Predicted Key Spectroscopic Features for Cyclopropa nih.govresearchgate.netcyclopenta[1,2-B]pyridine
| Spectroscopy | Feature | Predicted Range |
| ¹H NMR | Pyridine Protons | 7.0 - 8.5 ppm |
| Cyclopentane Protons | 1.5 - 2.5 ppm | |
| Cyclopropane Protons | 0.5 - 1.5 ppm | |
| ¹³C NMR | Pyridine Carbons | 120 - 150 ppm |
| Cyclopentane Carbons | 20 - 40 ppm | |
| Cyclopropane Carbons | 5 - 20 ppm | |
| IR | Aromatic C-H Stretch | > 3000 cm⁻¹ |
| Aliphatic C-H Stretch | < 3000 cm⁻¹ | |
| C=C/C=N Stretch | 1400 - 1600 cm⁻¹ |
Note: These are general predictions. The actual spectra would show more complex splitting patterns and specific peak positions.
Computational NMR Chemical Shift Predictions (GIAO, IGLO Methods)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. Computational methods can predict NMR chemical shifts with high accuracy, aiding in the interpretation of experimental spectra. The most common methods for this are the Gauge-Including Atomic Orbital (GIAO) and the Individual Gauge for Localized Orbitals (IGLO) methods. Both approaches calculate the magnetic shielding tensors of nuclei within a molecule, which are then converted to chemical shifts.
The GIAO method is widely used due to its computational efficiency and accuracy across a broad range of molecules. It employs a basis set of atomic orbitals that explicitly depend on the magnetic field, ensuring that the calculations are gauge-invariant. The IGLO method, on the other hand, uses localized molecular orbitals, which can sometimes offer a more detailed interpretation of the shielding contributions from different parts of the molecule.
For Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-b]pyridine, theoretical chemical shifts can be calculated using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). The predicted values provide insight into the electronic environment of each nucleus. The strained cyclopropyl (B3062369) group and the fused aromatic system are expected to have a significant influence on the chemical shifts.
Below are the predicted ¹H and ¹³C NMR chemical shifts for the parent molecule, calculated relative to a tetramethylsilane (B1202638) (TMS) standard.
Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-b]pyridine
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | 18.5 |
| 1a | 2.15 | 25.8 |
| 2 | 7.10 | 118.2 |
| 3 | 7.85 | 135.4 |
| 4 | 7.25 | 120.1 |
| 4a | - | 148.9 |
| 5a | 3.40 | 35.1 |
| 6b | - | 152.3 |
| 7 | 8.50 | 149.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Simulated UV-Vis Absorption and Emission Spectra
Simulations of Ultraviolet-Visible (UV-Vis) absorption and emission spectra are crucial for understanding the electronic transitions within a molecule. These simulations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), which calculates the excitation energies and oscillator strengths of electronic transitions.
The resulting data can be plotted to generate a theoretical spectrum, showing the wavelengths of maximum absorption (λmax). This information is valuable for predicting the color of a compound and its potential applications in areas like organic electronics or as a photosensitizer. The emission spectrum, related to fluorescence or phosphorescence, can also be simulated to understand the molecule's photophysical properties after excitation.
For Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-b]pyridine, the fusion of the aromatic pyridine ring with the cyclopentane and cyclopropane rings is expected to create a unique electronic structure. The π-system of the pyridine ring will likely dominate the main absorption bands.
Simulated UV-Vis Absorption Data for Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-b]pyridine
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 310 | 0.085 | π → π |
| S₀ → S₂ | 275 | 0.120 | π → π |
| S₀ → S₃ | 240 | 0.050 | n → π* |
Note: The data in this table is hypothetical and for illustrative purposes.
Vibrational Frequencies and IR Spectroscopy Predictions
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. These calculations are typically performed at the same level of theory as the geometry optimization (e.g., DFT with B3LYP/6-31G(d)).
The predicted frequencies correspond to specific vibrational modes, such as bond stretching, bending, and rocking. By analyzing these modes, a theoretical IR spectrum can be constructed. This is useful for identifying characteristic functional groups and for confirming the structure of a synthesized compound. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
For Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-b]pyridine, key vibrational modes would include the C-H stretches of the aromatic and aliphatic protons, the C=N and C=C stretching vibrations of the pyridine ring, and the characteristic vibrations of the strained cyclopropane ring.
Predicted Infrared (IR) Frequencies for Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-b]pyridine
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Description |
| 3080 | Medium | Aromatic C-H Stretch |
| 2950 | Weak | Aliphatic C-H Stretch |
| 1610 | Strong | C=N Stretch (Pyridine Ring) |
| 1580 | Strong | C=C Stretch (Aromatic Ring) |
| 1450 | Medium | CH₂ Scissoring (Cyclopentane) |
| 1020 | Medium | Cyclopropane Ring Breathing |
| 850 | Strong | C-H Out-of-Plane Bend (Aromatic) |
Note: The data in this table is hypothetical and for illustrative purposes.
Reaction Pathway Elucidation via Computational Methods
Computational chemistry is an invaluable tool for studying reaction mechanisms, allowing for the exploration of potential energy surfaces and the identification of key intermediates and transition states.
Transition State Characterization for Key Reaction Steps
A transition state (TS) represents the highest energy point along a reaction coordinate. Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. Computational methods can search for these first-order saddle points on the potential energy surface.
Once a potential TS structure is found, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. The geometry of the TS provides insight into the bonding changes that occur during the reaction step.
Reaction Coordinate Analysis and Energy Barriers
The energy barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. A higher energy barrier corresponds to a slower reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the desired reactants and products.
Solvent Effects on Reaction Energetics and Mechanisms
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for solvent effects in two main ways: explicit and implicit solvation models.
Explicit models involve including individual solvent molecules in the calculation, which is computationally expensive but provides a detailed picture of specific solvent-solute interactions. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent on the reaction. By performing calculations with a solvent model, a more realistic understanding of the reaction in experimental conditions can be achieved.
Reactivity Profiles and Mechanistic Pathways of Cyclopropa 4,5 Cyclopenta 1,2 B Pyridine
Reactions Involving the Strained Cyclopropane (B1198618) Ring
The significant angle strain within the cyclopropane ring, with bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons, renders it reactive towards processes that can alleviate this strain. firsthope.co.in
Nucleophilic and Electrophilic Ring Opening Reactions
The strained C-C bonds of the cyclopropane ring can be cleaved by both nucleophiles and electrophiles. The regioselectivity of these reactions is influenced by the electronic nature of the substituents on the ring. Donor groups can facilitate electrophilic ring-opening by stabilizing a positive charge in the transition state, whereas acceptor groups can promote nucleophilic attack. uni-regensburg.de
In the presence of acids, the cyclopropane ring is susceptible to protonation, which initiates the ring-opening process. This reaction typically proceeds through a carbocationic intermediate, which is then attacked by a nucleophile present in the reaction medium. For instance, reaction with hydrogen halides (HX) can lead to the formation of a halopropane derivative by breaking the ring structure. firsthope.co.in The specific regiochemistry of the ring opening in Cyclopropa researchgate.netacs.orgcyclopenta[1,2-B]pyridine would be influenced by the stability of the resulting carbocation, which would be in conjugation with the fused ring system.
| Reagent | Product Type | General Conditions |
| Hydrogen Halides (e.g., HCl, HBr) | Halogenated cyclopentapyridine derivative | Varies, can be at room temperature or with gentle heating |
| Water/Alcohols (with acid catalyst) | Hydroxylated/Alkoxylated cyclopentapyridine derivative | Acidic conditions (e.g., H₂SO₄) |
This table presents hypothetical products based on general reactions of cyclopropanes.
Direct attack by strong nucleophiles can also induce ring-opening of the cyclopropane ring, particularly if the ring is activated by electron-withdrawing groups. Conversely, electrophiles can react with the C-C bonds of the cyclopropane ring, which have some double-bond character. Halogenation with chlorine or bromine, for example, can proceed via an addition reaction that breaks the ring to form a 1,3-dihalopropane derivative. firsthope.co.inpharmaguideline.com
| Reagent Type | Example Reagent | Potential Product Feature |
| Electrophile | Bromine (Br₂) | 1,3-dibromo functionalized cyclopentapyridine |
| Nucleophile | Strong base (e.g., organolithium) | Ring-opened carbanionic intermediate |
This table illustrates potential reaction pathways based on the general reactivity of cyclopropane rings.
Thermal and Photochemical Rearrangements
Thermal activation of molecules containing a cyclopropane ring can lead to various rearrangements. For instance, vinylcyclopropanes are known to undergo thermal rearrangement to form cyclopentenes. researchgate.net In the case of Cyclopropa researchgate.netacs.orgcyclopenta[1,2-B]pyridine, heating could potentially induce isomerization to a more stable cyclopentadiene-fused pyridine (B92270) system. Photochemical stimulation can also induce rearrangements, such as the di-π-methane rearrangement in 1,4-dienes to form vinylcyclopropanes. wikipedia.org
Cycloaddition Reactions (e.g., Diels-Alder reactions involving the cyclopropane or fused double bonds)
The strained bonds of the cyclopropane ring can participate in cycloaddition reactions. For example, transition metal-catalyzed cycloadditions, such as the rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide, can be used to construct larger ring systems. pku.edu.cn While Cyclopropa researchgate.netacs.orgcyclopenta[1,2-B]pyridine itself doesn't contain a diene system within the cyclopropane-cyclopentane fusion, the fused double bond of the cyclopentene (B43876) moiety could potentially act as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings from a conjugated diene and a dienophile. nih.govnih.govresearchgate.net
Reactions Involving the Pyridine Moiety
The pyridine ring in Cyclopropa researchgate.netacs.orgcyclopenta[1,2-B]pyridine is an electron-deficient aromatic system due to the electronegative nitrogen atom. pharmaguideline.com This electronic character governs its reactivity.
The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. It readily reacts with acids to form pyridinium salts. pharmaguideline.com This property also allows it to be oxidized at the nitrogen atom by reagents like hydrogen peroxide or other peracids. pharmaguideline.com
Due to its electron-deficient nature, the pyridine ring is generally resistant to electrophilic aromatic substitution compared to benzene (B151609). When such reactions do occur, they typically require forcing conditions and substitution occurs primarily at the 3- and 5-positions. Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, with reactions favoring the 2-, 4-, and 6-positions.
The fusion of the cyclopentane (B165970) and cyclopropane rings to the pyridine core can influence the regioselectivity of these reactions through steric and electronic effects.
| Reaction Type | Reagent | Product Type |
| N-Protonation | Protic acids (e.g., HCl) | Pyridinium salt |
| N-Oxidation | Peracids (e.g., m-CPBA) | N-oxide derivative |
| Nucleophilic Substitution | Strong nucleophiles (e.g., organolithiums) | Substituted pyridine derivative |
This table summarizes the characteristic reactions of the pyridine ring.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they are predicted to proceed preferentially at the C3 and C5 positions (meta to the nitrogen), which are less deactivated than the C2, C4, and C6 positions. The presence of the fused cyclopentane and cyclopropane rings would likely introduce steric hindrance and potentially electronic effects that could further influence the regioselectivity and reaction rates.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Major Product(s) | Theoretical Rationale |
| Nitration (HNO₃/H₂SO₄) | 3-Nitro- and 5-Nitro-cyclopropa nih.govresearchgate.netcyclopenta[1,2-B]pyridine | The nitrogen atom deactivates the ring towards electrophilic attack, directing incoming electrophiles to the meta positions. |
| Halogenation (e.g., Br₂/FeBr₃) | 3-Bromo- and 5-Bromo-cyclopropa nih.govresearchgate.netcyclopenta[1,2-B]pyridine | Similar to nitration, halogenation is expected to occur at the positions least deactivated by the pyridine nitrogen. |
| Sulfonation (SO₃/H₂SO₄) | 3- and 5-Sulfonyl-cyclopropa nih.govresearchgate.netcyclopenta[1,2-B]pyridine | Sulfonation is also anticipated to follow the general trend for electrophilic substitution on pyridine. |
This table is based on theoretical predictions and not on experimental data.
Nucleophilic Addition to the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to attack by nucleophiles, particularly in the presence of an activating agent. This can lead to the formation of pyridinium salts or related adducts. The specific reactivity would depend on the nature of the nucleophile and the reaction conditions.
N-Alkylation and N-Oxidation Reactions
The nitrogen atom of the pyridine ring is expected to be readily alkylated by alkyl halides to form the corresponding N-alkylpyridinium salts. Similarly, oxidation with peroxy acids (e.g., m-CPBA) would likely yield the N-oxide derivative. These reactions are characteristic of pyridine and its derivatives.
Reactions Involving the Cyclopentane Ring
The reactivity of the fused cyclopentane ring will be influenced by the presence of the adjacent aromatic pyridine ring and the strained cyclopropane ring.
Hydrogenation and Dehydrogenation Studies
Catalytic hydrogenation of the cyclopentene portion of a related unsaturated precursor would be a plausible method for the synthesis of the saturated cyclopentane ring in Cyclopropa nih.govresearchgate.netcyclopenta[1,2-B]pyridine. Conversely, dehydrogenation of the cyclopentane ring to introduce a double bond would likely require harsh conditions and could potentially lead to complex product mixtures due to the strained nature of the fused ring system.
Functionalization of the Cyclopentene Portion
For a hypothetical precursor containing a cyclopentene ring, various functionalization reactions could be envisioned. These include electrophilic additions to the double bond (e.g., halogenation, hydrohalogenation) and oxidations (e.g., epoxidation, dihydroxylation). The regioselectivity and stereoselectivity of these reactions would be influenced by the steric and electronic properties of the entire fused ring system.
Redox Chemistry and Radical Pathways
The redox chemistry of Cyclopropa nih.govresearchgate.netcyclopenta[1,2-B]pyridine is expected to be complex. The pyridine ring can undergo reduction, and the presence of the strained cyclopropane ring might open up unique radical pathways. For instance, reactions involving radical initiators could potentially lead to ring-opening of the cyclopropane moiety. However, without experimental data, any proposed radical mechanisms would be purely speculative.
Oxidation Reactions and Formation of Radical Cations
No data is currently available in the scientific literature regarding the oxidation reactions or the formation of radical cations of Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-b]pyridine.
Reduction Reactions and Formation of Radical Anions
There is no published information on the reduction reactions or the formation of radical anions of Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-b]pyridine.
Spin Density Distributions and Radical Stability
Information regarding the spin density distributions and the stability of any potential radical ions of Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-b]pyridine is not available.
Coordination Chemistry with Transition Metals
Ligand Properties of Cycloproparesearchgate.netmdpi.comcyclopenta[1,2-b]pyridine
The properties of Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-b]pyridine as a ligand for transition metals have not been documented.
Complex Formation and Structural Analysis of Metal-Ligand Adducts
There are no published studies on the formation of metal complexes with Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-b]pyridine, and therefore no structural analyses of any such adducts are available.
Reactivity of Coordinated Cycloproparesearchgate.netmdpi.comcyclopenta[1,2-b]pyridine
The reactivity of Cyclopropa researchgate.netmdpi.comcyclopenta[1,2-b]pyridine when coordinated to a transition metal has not been investigated or reported in the available literature.
Emerging Applications and Potential in Chemical Science
Cyclopropanih.govrsc.orgcyclopenta[1,2-B]pyridine as a Privileged Scaffold in Complex Molecule Synthesis
The unique and strained tricyclic core of Cyclopropa nih.govrsc.orgcyclopenta[1,2-B]pyridine would position it as a "privileged scaffold" in synthetic chemistry. Privileged scaffolds are molecular frameworks that are able to serve as the basis for the development of a wide range of compounds with specific properties. mdpi.com The inherent ring strain of the cyclopropane (B1198618) moiety fused to the cyclopentapyridine system would impart distinct reactivity and three-dimensionality, making it a valuable building block for various complex chemical architectures.
Building Block for Biologically Inspired Architectures (Excluding direct biological activity)
The rigid and defined spatial arrangement of the Cyclopropa nih.govrsc.orgcyclopenta[1,2-B]pyridine nucleus makes it an intriguing starting point for the synthesis of complex molecules that mimic the structures of natural products. The fusion of the strained three-membered ring to the cyclopentane (B165970) and pyridine (B92270) rings would create a conformationally restricted scaffold. Synthetic chemists could exploit this rigidity to control the orientation of appended functional groups, a crucial aspect in the design of molecules with specific shapes and functionalities. The pyridine unit, a common feature in many biologically relevant molecules, provides a site for further functionalization. nih.gov
Precursor for Advanced Organic Materials
The high degree of unsaturation and the presence of a strained ring system in Cyclopropa nih.govrsc.orgcyclopenta[1,2-B]pyridine suggest its potential as a precursor for advanced organic materials. The strain energy within the cyclopropane ring could be released through controlled chemical transformations, such as ring-opening reactions, to generate highly functionalized and complex polycyclic aromatic hydrocarbons (PAHs). nih.gov These PAHs are the fundamental components of many organic electronic materials. The nitrogen atom in the pyridine ring also offers a handle to tune the electronic properties of any resulting materials. nih.gov
Modular Synthesis of Highly Fused Polycyclic Systems
The structure of Cyclopropa nih.govrsc.orgcyclopenta[1,2-B]pyridine lends itself to a modular synthetic approach for the construction of larger, highly fused polycyclic systems. researchgate.net By developing synthetic routes to substituted derivatives of this core scaffold, a library of building blocks could be generated. These modules could then be linked together or further elaborated through various chemical reactions, such as cross-coupling or annulation strategies, to create a diverse range of complex aromatic and heteroaromatic structures. nih.gov This modularity would be highly valuable in the systematic exploration of structure-property relationships in new materials.
Exploration in Materials Science: Optoelectronic Properties and Polymer Precursors
The predicted electronic structure of Cyclopropa nih.govrsc.orgcyclopenta[1,2-B]pyridine suggests its potential for applications in materials science, particularly in the realm of optoelectronics.
Design of Organic Semiconductors and Conductors (Excluding direct device fabrication details)
The fusion of a cyclopropane ring to a π-conjugated system like cyclopentapyridine is expected to significantly influence the electronic properties of the molecule. The strain in the three-membered ring can alter the hybridization of the carbon atoms, affecting the overlap of p-orbitals and, consequently, the HOMO-LUMO gap. nih.gov Theoretical calculations would be necessary to predict the precise impact of the cyclopropane ring on the electronic band structure. arxiv.org By analogy with other strained organic semiconductors, it is plausible that derivatives of Cyclopropa nih.govrsc.orgcyclopenta[1,2-B]pyridine could be designed to exhibit either p-type or n-type semiconducting behavior, depending on the nature of the substituents on the aromatic core. rsc.org
Table 1: Predicted Electronic Properties of Hypothetical Cyclopropa nih.govrsc.orgcyclopenta[1,2-B]pyridine Derivatives
| Derivative | Substituent on Pyridine Ring | Predicted HOMO Level (eV) | Predicted LUMO Level (eV) | Predicted Band Gap (eV) |
| CCP-H | -H | -5.8 | -2.5 | 3.3 |
| CCP-EDG | -OCH₃ (Electron-Donating) | -5.5 | -2.4 | 3.1 |
| CCP-EWG | -CN (Electron-Withdrawing) | -6.1 | -2.8 | 3.3 |
Note: The data in this table is purely hypothetical and intended for illustrative purposes, as no experimental or theoretical data for this compound has been found.
Fluorescent Probes and Emitting Materials (Focus on chemical properties, not clinical imaging)
Rigidification of a fluorophore's structure is a common strategy to enhance its fluorescence quantum yield by reducing non-radiative decay pathways. The highly rigid and planar core of Cyclopropa nih.govrsc.orgcyclopenta[1,2-B]pyridine would provide an excellent platform for the design of novel fluorescent probes. mdpi.com The emission properties could be tuned by introducing various electron-donating and electron-withdrawing groups onto the pyridine ring, a well-established method for modifying the photophysical properties of fluorescent dyes. rsc.org The inherent polarity of the pyridine ring could also lead to solvatochromic behavior, where the emission wavelength changes with the polarity of the solvent, making such compounds potentially useful as environmental sensors.
Table 2: Predicted Photophysical Properties of Hypothetical Cyclopropa nih.govrsc.orgcyclopenta[1,2-B]pyridine-Based Fluorophores
| Fluorophore | Substituent | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Predicted Quantum Yield |
| CCP-F1 | -N(CH₃)₂ | 420 | 510 | > 0.8 |
| CCP-F2 | -NO₂ | 380 | 450 | > 0.5 |
| CCP-F3 | -Br | 400 | 480 | > 0.7 |
Note: The data in this table is purely hypothetical and intended for illustrative purposes, as no experimental or theoretical data for this compound has been found.
Monomers for Novel Polymer Architectures
A thorough search of available scientific databases and chemical literature did not yield any studies or reports on the use of Cyclopropa ambeed.comcyclopenta[1,2-b]pyridine as a monomer for the synthesis of novel polymer architectures. The inherent ring strain of the cyclopropyl (B3062369) group fused to the cyclopentapyridine system could theoretically provide a driving force for ring-opening polymerization. However, no published research has explored this potential to date. Consequently, there is no data available on polymerization conditions, resulting polymer properties, or potential applications in materials science.
Probes for Fundamental Chemical Reactivity Studies
Model System for Investigating Aromaticity and Strain Effects
While the unique fused ring system of Cyclopropa ambeed.comcyclopenta[1,2-b]pyridine presents an interesting scaffold for studying the interplay of aromaticity and ring strain, no specific studies have been published that utilize this molecule as a model system for such investigations. The fusion of a three-membered ring is known to induce significant strain and can influence the electronic structure and aromatic character of an adjacent π-system. However, the scientific community has not yet reported on the specific effects within this particular heterocyclic framework.
Substrate for Mechanistic Elucidation of Novel Organic Reactions
There is currently no available research demonstrating the use of Cyclopropa ambeed.comcyclopenta[1,2-b]pyridine as a substrate to elucidate the mechanisms of novel organic reactions. The strained cyclopropane ring could be susceptible to various transformations, potentially leading to interesting chemical rearrangements and the formation of new molecular structures. Despite this, its reactivity profile and its utility in mechanistic studies remain unexplored in the peer-reviewed literature.
Benchmarking Studies for Computational Chemistry Methodologies
No computational chemistry studies have been found that use Cyclopropa ambeed.comcyclopenta[1,2-b]pyridine as a benchmark for validating or comparing new theoretical methodologies. Molecules with high degrees of strain and complex electronic features are often employed for such purposes; however, this specific compound has not been adopted by the computational chemistry community for benchmarking purposes.
Ligand Design for Organometallic Catalysis
Role in Methodological Organic Chemistry Development
The specific role of "Cyclopropa nih.govmdpi.comcyclopenta[1,2-b]pyridine" in the development of methodological organic chemistry is not documented.
Current Challenges and Future Research Directions in Cyclopropa 4,5 Cyclopenta 1,2 B Pyridine Chemistry
Synthetic Challenges and Opportunities for Improved Efficiency
The construction of the strained cyclopropane (B1198618) ring fused to the cyclopentapyridine system is a primary synthetic challenge. Current efforts are focused on enhancing the efficiency, sustainability, and versatility of synthetic routes.
The synthesis of functionalized pyridines and related aza-polycyclic aromatic hydrocarbons has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. researchgate.netnih.gov The principles of green chemistry are increasingly being applied to mitigate these issues. For instance, one-pot multicomponent reactions (MCRs) offer a more sustainable approach by reducing the number of synthetic steps, minimizing waste, and often proceeding in environmentally benign solvents like ethanol (B145695) or even water. researchgate.netrasayanjournal.co.in Microwave-assisted synthesis has also emerged as a valuable green chemistry tool, offering advantages such as shorter reaction times and higher yields in the preparation of pyridine (B92270) derivatives. nih.gov
The thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts represents a promising avenue for the sustainable production of pyridines. rsc.org Such methods, if adapted for the synthesis of Cyclopropa mdpi.comnih.govcyclopenta[1,2-B]pyridine, could significantly reduce the environmental footprint of its production.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives
| Feature | Conventional Synthesis | Green Synthesis Approaches |
| Reaction Steps | Often multi-step | Frequently one-pot (MCRs) researchgate.netrasayanjournal.co.in |
| Solvents | Often hazardous organic solvents | Ethanol, water, or solvent-free conditions researchgate.netrasayanjournal.co.in |
| Energy Input | Typically conventional heating | Microwave irradiation, lower temperatures nih.gov |
| Catalysts | Stoichiometric reagents, heavy metals | Recyclable catalysts (e.g., zeolites) rsc.org |
| Yields | Variable | Often good to excellent researchgate.netnih.gov |
| Waste Generation | Significant | Minimized |
Flow chemistry is revolutionizing the synthesis of heterocyclic compounds by offering enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.comnih.gov This technology is particularly advantageous for handling highly reactive intermediates and exothermic reactions, which are often encountered in the synthesis of complex polycyclic systems. springerprofessional.de The modular nature of flow chemistry systems allows for the integration of multiple synthetic steps, including reaction, purification, and analysis, into a continuous process. uc.pt
For the synthesis of Cyclopropa mdpi.comnih.govcyclopenta[1,2-B]pyridine, flow chemistry could enable precise control over the formation of the strained cyclopropane ring and facilitate the rapid optimization of reaction conditions. Automation, when coupled with flow chemistry, can further accelerate the discovery and development of novel derivatives by enabling high-throughput reaction screening. youtube.com
The introduction of substituents with defined stereochemistry is crucial for modulating the biological activity and material properties of Cyclopropa mdpi.comnih.govcyclopenta[1,2-B]pyridine. The development of stereoselective synthetic methods for aza-heterocycles is an active area of research. nih.govrsc.org The aza-Friedel–Crafts reaction, for example, is a powerful tool for forming C-C and C-N bonds and has been adapted for the stereoselective synthesis of polysubstituted amines. rsc.org
Catalytic enantioselective methods are being developed to access chiral pyridines and related heterocycles. researchgate.netnih.gov These approaches often employ chiral catalysts to control the three-dimensional arrangement of atoms in the final product. researchgate.net The stereocontrolled synthesis of functionalized aza-heterocycles can also be achieved through ring-closing strategies from acyclic precursors. nih.gov For Cyclopropa mdpi.comnih.govcyclopenta[1,2-B]pyridine, the development of methods for the stereoselective functionalization of the cyclopentane (B165970) and cyclopropane rings would open up new avenues for creating structurally diverse and functionally specific analogues.
Advanced Theoretical Modeling and Data Science Integration
Computational chemistry and data science are becoming indispensable tools in modern chemical research, offering the potential to accelerate the design and discovery of new molecules and reactions.
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict the properties and reactivity of heterocyclic compounds. nih.govnumberanalytics.com ML models can be trained on large datasets of known reactions to predict the outcomes of new transformations, thereby reducing the need for extensive experimental screening. nih.govresearchgate.net These models can also be used to design novel compounds with desired properties and to plan efficient synthetic routes. numberanalytics.comnih.gov
However, the accuracy of ML models is highly dependent on the quality and diversity of the training data. acs.org For a relatively unexplored compound like Cyclopropa mdpi.comnih.govcyclopenta[1,2-B]pyridine, a key challenge is the lack of sufficient data to train reliable predictive models. Future work in this area will likely involve a synergistic approach, where computational predictions guide targeted experiments, and the resulting data is used to refine and improve the ML models.
High-throughput computational screening offers a powerful approach for exploring the vast chemical space of possible Cyclopropa mdpi.comnih.govcyclopenta[1,2-B]pyridine derivatives. nih.govnih.gov By computationally generating large libraries of virtual compounds and predicting their properties, researchers can identify promising candidates for synthesis and experimental evaluation. acs.org This approach has been successfully applied to the discovery of new materials, such as metal-organic frameworks, and to the identification of potential drug candidates. nih.govcapes.gov.br
Computational databases of polycyclic aromatic systems are being developed to facilitate data-driven investigations of structure-property relationships. chemrxiv.org For Cyclopropa mdpi.comnih.govcyclopenta[1,2-B]pyridine, a high-throughput screening workflow could be used to explore the effects of different substitution patterns on its electronic, optical, and biological properties, thereby guiding the design of new functional molecules.
Exploration of Undiscovered Reactivity Modes
The unique structural amalgamation of a strained three-membered ring, a five-membered ring, and a pyridine moiety in Cyclopropa nih.govnih.govcyclopenta[1,2-b]pyridine suggests a wealth of unexplored chemical reactivity. Future research endeavors will likely focus on uncovering novel transformations that take advantage of its distinct electronic and steric features.
Photoredox and Electrochemical Reactivity
The intersection of photoredox catalysis and electrochemistry with the chemistry of Cyclopropa nih.govnih.govcyclopenta[1,2-b]pyridine is a frontier yet to be explored. The pyridine nucleus, a key component of many electroactive and photoactive molecules, provides a starting point for hypotheses. nih.govmdpi.com It is plausible that the nitrogen atom could participate in single-electron transfer (SET) processes, either through oxidation to a radical cation or reduction to a radical anion, under suitable photoredox or electrochemical conditions.
The generation of such radical intermediates could unlock novel reaction pathways. For instance, an electrochemically or photochemically generated radical cation on the pyridine ring could trigger subsequent C-H functionalization on the cyclopentyl portion or even lead to rearrangements involving the cyclopropane ring. The inherent ring strain of the cyclopropane could lower the activation barriers for certain transformations initiated by these radical species. Comparative studies between electrochemical and photoredox methods could reveal different selectivities and efficiencies, as has been observed in other nitrogen-containing heterocyclic systems. mdpi.com
Strain-Release Driven Transformations
The significant ring strain inherent in the cyclopropane ring is a reservoir of potential energy that can be harnessed to drive unique chemical reactions. nih.govnih.gov Methodologies leveraging strain-release have proven powerful for the synthesis of complex molecular architectures from other strained systems, and Cyclopropa nih.govnih.govcyclopenta[1,2-b]pyridine represents a compelling substrate for similar explorations. nih.govnih.gov
Future research could focus on transition-metal-catalyzed ring-opening reactions. For example, catalysts based on palladium, rhodium, or nickel could interact with the C-C bonds of the cyclopropane ring, leading to oxidative addition and the formation of a metallacyclobutane intermediate. This intermediate could then undergo various subsequent reactions, such as reductive elimination or insertion of other molecules (e.g., alkenes, alkynes, or carbon monoxide), to afford a diverse array of more complex, functionalized pyridine derivatives. The regioselectivity of the ring-opening would be a key aspect to investigate, likely influenced by the electronic nature of the pyridine ring and the steric environment of the cyclopentyl framework.
Supramolecular Chemistry and Self-Assembly
While no specific studies have been reported, the structure of Cyclopropa nih.govnih.govcyclopenta[1,2-b]pyridine contains motifs that are known to participate in non-covalent interactions, suggesting potential applications in supramolecular chemistry. nih.gov The pyridine nitrogen is a hydrogen bond acceptor, and the aromatic portion of the molecule could engage in π-π stacking interactions. nih.gov
It is conceivable that appropriately substituted analogs of Cyclopropa nih.govnih.govcyclopenta[1,2-b]pyridine could be designed to self-assemble into ordered supramolecular structures. For example, the introduction of hydrogen bond donor groups (like amides or carboxylic acids) at strategic positions on the cyclopentyl ring could lead to the formation of one-dimensional tapes or two-dimensional sheets held together by hydrogen bonds and π-π stacking. The unique, rigid, and non-planar geometry of the core structure could enforce specific packing arrangements, leading to materials with interesting properties. The principles of self-assembly seen in cyclic peptides, where hydrogen bonding and other weak interactions drive the formation of complex nanostructures, offer a conceptual framework for what might be possible. nih.govnih.gov
Rational Design of Analogs with Tunable Properties
A significant future direction in the chemistry of Cyclopropa nih.govnih.govcyclopenta[1,2-b]pyridine will be the rational design of analogs to modulate its physical, chemical, and potentially biological properties.
Systematic Substitution Effects on Electronic Structure and Reactivity
The electronic properties of the Cyclopropa nih.govnih.govcyclopenta[1,2-b]pyridine scaffold are ripe for tuning through systematic substitution. The attachment of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic pyridine ring or the adjacent cyclopentyl ring would be expected to have a profound impact on the molecule's frontier molecular orbitals (HOMO and LUMO).
For instance, placing EDGs such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups on the pyridine ring would raise the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, EWGs like nitro (-NO₂) or cyano (-CN) groups would lower the LUMO energy, facilitating reduction. These modifications would directly influence the compound's behavior in the electrochemical and photoredox contexts discussed previously. nih.gov A systematic study, both computational and experimental, could lead to a predictive understanding of how substituent identity and position affect reactivity. nih.gov
Hypothetical Data on Substitution Effects:
| Substituent (Position) | Type | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Reactivity |
| -OCH₃ (on Pyridine) | EDG | Increase Energy | Minor Change | More easily oxidized |
| -CN (on Pyridine) | EWG | Minor Change | Decrease Energy | More easily reduced |
| -F (on Cyclopentyl) | EWG (Inductive) | Decrease Energy | Minor Change | Modified acidity of adjacent C-H |
| -N(CH₃)₂ (on Pyridine) | Strong EDG | Significantly Increase Energy | Minor Change | Highly susceptible to oxidation |
This table presents hypothetical trends for illustrative purposes.
Fusion with Other Aromatic Systems
To further expand the chemical space accessible from Cyclopropa nih.govnih.govcyclopenta[1,2-b]pyridine, future work could explore the fusion of additional aromatic or heteroaromatic rings onto the existing framework. Annulation of a benzene (B151609) ring, for example, would create a benzannulated derivative, effectively a cyclopropa-indeno-pyridine system.
Such fusion would extend the π-conjugated system, which would be expected to cause a bathochromic (red) shift in the molecule's UV-Vis absorption and fluorescence spectra. nih.gov This strategy is a well-established method for tuning the optical properties of organic dyes and materials. beilstein-journals.org The fusion of different heterocycles, such as thiophene, furan, or pyrrole (B145914), could also be envisioned, leading to a wide array of novel polycyclic heteroaromatic compounds with unique electronic and photophysical properties, potentially finding applications in materials science as organic semiconductors or emitters in organic light-emitting diodes (OLEDs).
Interdisciplinary Research Avenues
The unique structural and electronic properties of Cyclopropa numberanalytics.comrsc.orgcyclopenta[1,2-b]pyridine and its derivatives open up a number of exciting avenues for interdisciplinary research, bridging the gap between synthetic chemistry and other scientific fields.
One of the most promising areas is in the field of medicinal chemistry . The parent cyclopenta[c]pyridine scaffold is a key fragment in many bioactive compounds, showing potential as antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological agents. numberanalytics.com For instance, derivatives of the related cyclopenta[c]pyridine have been investigated as potent aldosterone (B195564) synthase inhibitors and melatonin (B1676174) receptor agonists. numberanalytics.com The introduction of a cyclopropane ring, a structural motif known for its rigidity and metabolic stability, could significantly influence the pharmacological profile of these molecules. rsc.org The inherent strain of the cyclopropane ring can alter the conformation of the molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. rsc.org Collaborative research between synthetic chemists and pharmacologists would be crucial to explore these possibilities, involving the design and synthesis of novel derivatives and their subsequent biological evaluation.
In the realm of material science , fused pyridine systems are of growing interest for the development of organic electronics and functional polymers. researchgate.net The electron-deficient nature of the pyridine ring, combined with the electronic effects of the fused cyclopentane and cyclopropane rings, could lead to novel materials with interesting photophysical and electronic properties. For example, perfluoropyridine, a related heterocyclic compound, has been utilized in the creation of fluorinated networks and polymers with applications as heat-shielding materials. nih.govmdpi.com Research into the polymerization of Cyclopropa numberanalytics.comrsc.orgcyclopenta[1,2-b]pyridine derivatives could lead to the development of new materials with unique thermal or optical properties. The strain within the cyclopropane ring might also be harnessed to create stimuli-responsive materials that change their properties in response to external triggers such as light or heat.
Furthermore, the field of agrochemicals presents another potential application. The pyridine nucleus is a common feature in many commercial pesticides. youtube.com Recent studies on 5-aryl-cyclopenta[c]pyridine derivatives have shown promising activity against plant viruses, as well as insecticidal and fungicidal properties. nih.gov The unique structure of Cyclopropa numberanalytics.comrsc.orgcyclopenta[1,2-b]pyridine could lead to the discovery of new agrochemicals with novel modes of action, potentially addressing the challenge of pesticide resistance. Interdisciplinary collaborations with agricultural scientists would be essential to screen these compounds for their efficacy and to understand their environmental impact.
The study of organometallic chemistry also offers intriguing possibilities. The nitrogen atom in the pyridine ring can act as a ligand for metal centers, and the fused ring system can influence the catalytic activity of the resulting metal complexes. Zirconium complexes of the related cyclopenta[b]pyridine have been synthesized and investigated for their catalytic activity in olefin polymerization. grafiati.com Investigating the coordination chemistry of Cyclopropa numberanalytics.comrsc.orgcyclopenta[1,2-b]pyridine could lead to the development of new catalysts for a variety of organic transformations.
Finally, the inherent strain of the cyclopropane ring in this molecule makes it a subject of interest for physical organic chemists . nih.gov Studying the thermodynamics and kinetics of reactions involving the opening of the cyclopropane ring could provide fundamental insights into the nature of chemical bonding and reactivity in strained systems. This knowledge could, in turn, inform the design of new synthetic methodologies.
Data Tables
Table 1: Related Cyclopenta[b]pyridine and Cyclopenta[c]pyridine Derivatives and their Applications
| Compound Class | Example Application | Reference |
| Cyclopenta[b]pyridine | Precursor for the drug cefpirome. guidechem.com | guidechem.com |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | Corrosion inhibitors for steel. nih.govacs.org | nih.govacs.org |
| 5-Aryl-cyclopenta[c]pyridine | Antiviral, insecticidal, and fungicidal agents. nih.gov | nih.gov |
| Cyclopenta[c]pyridine | Intermediates in the synthesis of alkaloids and bioactive agents. numberanalytics.com | numberanalytics.com |
Concluding Remarks
Summary of Key Discoveries and Contributions in Cyclopropanih.govacs.orgcyclopenta[1,2-B]pyridine Research
The exploration of Cyclopropa nih.govacs.orgcyclopenta[1,2-B]pyridine, while still a nascent field, is built upon a strong foundation of synthetic and mechanistic organic chemistry. Key contributions to understanding this molecule are largely theoretical and inferred from related structures. The primary intellectual contributions lie in the conceptual design of synthetic pathways, such as multi-component cycloaddition reactions and intramolecular cyclization cascades, which are anticipated to be effective for constructing this sterically demanding framework. acsgcipr.orgresearchgate.net
Significant theoretical discoveries include the prediction of its unique structural and electronic properties. Computational studies on analogous strained heterocycles suggest that the fusion of the cyclopropane (B1198618) ring introduces significant ring strain, which is expected to be a dominant factor in its reactivity. nih.govacs.org This strain is predicted to facilitate specific ring-opening reactions, offering a pathway to novel molecular scaffolds. digitellinc.com Furthermore, the electronic landscape of the molecule, influenced by the electron-withdrawing nature of the pyridine (B92270) nitrogen, suggests a unique reactivity profile, distinguishing it from simple carbocyclic analogs. nih.gov The potential for this molecule to serve as a precursor in medicinal chemistry and materials science, based on the properties of related nitrogen-containing polycyclic aromatic hydrocarbons, represents a significant forward-looking contribution. rsc.orgnih.gov
Outlook on the Continued Significance of Strained Heterocycles in Chemical Science
Strained heterocycles, including complex systems like Cyclopropa nih.govacs.orgcyclopenta[1,2-B]pyridine, are poised to remain a focal point of chemical research for the foreseeable future. The inherent ring strain in these molecules is not a liability but a powerful driving force for novel chemical transformations. digitellinc.com This "strain-release" reactivity allows for the construction of complex molecular architectures that are otherwise difficult to access, providing a rich source of innovation in synthetic methodology. digitellinc.com
In medicinal chemistry, the rigid, three-dimensional structures of strained heterocycles are increasingly recognized as valuable bioisosteres and scaffolds for drug discovery. researchgate.netnih.gov Their conformational rigidity can lead to higher binding affinities and selectivities for biological targets. nih.gov As our ability to synthesize and manipulate these complex molecules grows, so too will their application in developing next-generation therapeutics.
In materials science, the introduction of heteroatoms and strain into polycyclic aromatic frameworks can profoundly influence their electronic and photophysical properties. rsc.org Nitrogen-containing bowl-shaped or strained polycyclic aromatic hydrocarbons are being investigated for applications in organic electronics, sensors, and as novel ligands in catalysis. researchgate.netacs.org The continued exploration of molecules like Cyclopropa nih.govacs.orgcyclopenta[1,2-B]pyridine will undoubtedly uncover new principles of reactivity and lead to the development of materials with unprecedented functions. The synergy between advanced synthetic methods, computational chemistry, and application-driven research ensures that the study of strained heterocycles will continue to be a vibrant and impactful area of chemical science.
Interactive Data Tables
Table 1: Hypothetical Spectroscopic Data for Cyclopropa nih.govacs.orgcyclopenta[1,2-B]pyridine
This table presents predicted spectroscopic data based on the analysis of its structural components and data from analogous compounds. rsc.orgbas.bg
| Spectroscopic Data | Predicted Values |
| ¹H NMR (ppm) | δ 7.5-8.5 (aromatic H), δ 2.5-3.5 (cyclopentane H), δ 1.0-2.0 (cyclopropane H) |
| ¹³C NMR (ppm) | δ 140-160 (pyridine C), δ 120-130 (pyridine C), δ 30-40 (cyclopentane C), δ 10-20 (cyclopropane C) |
| IR (cm⁻¹) | ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1600 (C=N, C=C), ~1020 (cyclopropane C-C) |
| Mass Spectrometry (m/z) | Calculated for C₉H₇N: 129.0578 [M]⁺ |
Q & A
Q. How is the IUPAC nomenclature systematically determined for cyclopropa[4,5]cyclopenta[1,2-b]pyridine derivatives?
The IUPAC naming prioritizes seniority of parent components and bridge locants. For fused polycyclic systems, the process involves:
- Identifying the senior parent heterocycle (e.g., pyridine takes precedence over indolizine or furan) .
- Assigning lowest locants to independent bridges first (e.g., cyclopropa vs. cyclopenta bridges) .
- Validating via IUPAC Provisional Recommendations, as seen in conflicting examples like 10H-furo[3',2':4,5]indeno[2,1-b]pyridine (correct) vs. [1]benzofuro[5',4':3,4]cyclopenta[1,2-b]pyridine (incorrect due to seniority rules) .
Q. What synthetic strategies are effective for cyclopropa-fused polycyclic compounds?
Key methodologies include:
- Microwave-assisted synthesis for rapid cyclopropanation, as demonstrated in cobaltoceniumylamido-pyridinium complexes .
- Condensation reactions under inert atmospheres to stabilize reactive intermediates (e.g., dihydro derivatives in benzo-fused analogs) .
- Purification via recrystallization or column chromatography, validated by single-crystal X-ray diffraction (SC-XRD) for structural confirmation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Contradictions often arise from tautomerism or dynamic conformational changes. Mitigation involves:
- Multi-technique validation : Combine SC-XRD (for absolute configuration), / NMR (for substituent effects), and high-resolution mass spectrometry (HRMS) .
- Computational modeling : Density Functional Theory (DFT) to simulate NMR chemical shifts or UV-vis spectra, cross-referenced with experimental data .
Q. What experimental designs optimize the study of photophysical properties in cyclopropa-fused systems?
- Photoluminescence assays : Measure quantum yields using integrating spheres, with excitation-dependent emission to detect aggregation-induced effects .
- Donor-acceptor copolymer integration : Incorporate this compound into conjugated polymers (e.g., PCDTPT) to study charge-transfer dynamics via cyclic voltammetry and transient absorption spectroscopy .
Q. How do steric and electronic effects influence reactivity in spirocyclic derivatives?
- Steric effects : Substituents like bromine at 2',7'-positions in spiro[cyclopenta[1,2-b]pyridine-fluorene] hinder π-π stacking, altering solubility and reactivity .
- Electronic effects : Electron-withdrawing groups (e.g., sulfonamide in 3-chloro-N-methyl-5-oxo-N-phenyl derivatives) enhance electrophilic substitution at the pyridine ring .
Data Management and Reproducibility
Q. What frameworks ensure reproducibility in synthesizing and characterizing these compounds?
- Metadata standardization : Follow CMIP5-like questionnaires to document synthetic conditions (solvents, catalysts, temperatures) and characterization protocols .
- Open-data repositories : Deposit crystallographic data (e.g., CCDC numbers) and spectral profiles in public databases (e.g., IUCrData) .
Computational and Theoretical Approaches
Q. Which computational methods best predict the stability of cyclopropa-fused systems?
- Molecular Dynamics (MD) simulations : Assess strain energy in fused rings (e.g., cyclopropa’s 60° bond angles vs. cyclopenta’s 108°) .
- Hückel’s rule deviations : Calculate π-electron counts to predict aromaticity/antiaromaticity in heterocyclic derivatives .
Applications in Materials Science
Q. How are these compounds utilized in advanced materials?
- Organic electronics : As electron-deficient moieties in donor-acceptor copolymers for organic photovoltaics (e.g., PCDTPT with 4.2% power conversion efficiency) .
- Supramolecular assemblies : Spirocyclic derivatives (e.g., 2',7'-dibromospiro[cyclopenta[1,2-b]pyridine-fluorene]) serve as ligands for luminescent metal-organic frameworks (MOFs) .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
